molecular formula C23H22FN3O B2701983 4-(4-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide CAS No. 526190-67-0

4-(4-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide

Cat. No.: B2701983
CAS No.: 526190-67-0
M. Wt: 375.447
InChI Key: MOBWGJKNPFCVAD-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the piperazine ring, along with two phenyl groups and a carboxamide group

Scientific Research Applications

4-(4-Fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with specific receptors or enzymes in the body .

Safety and Hazards

As with any chemical compound, handling “4-(4-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide” would require appropriate safety measures. Based on similar compounds, it might pose risks such as skin and eye irritation, respiratory irritation, and harmful if swallowed .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It might be studied for its potential uses in pharmaceuticals, materials science, or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with diphenylpiperazine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds, followed by their subsequent coupling to form the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.

    4-Fluorophenyl isocyanate: Used in the synthesis of heterocyclic compounds and polymers.

    4-Fluorophenylhydrazine: A valuable reagent in organic synthesis.

Uniqueness

4-(4-Fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O/c24-19-11-13-20(14-12-19)25-15-17-26(18-16-25)23(28)27(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBWGJKNPFCVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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